1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone
Overview
Description
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone, also known as APTET, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thioether derivative of adamantane and tetrazole, and has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. In addition, 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been shown to inhibit the growth of certain cancer cells, such as human breast cancer cells.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also limitations to the use of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone. One area of research could focus on the development of more potent and selective inhibitors of COX-2 and LOX, which could have potential applications in the treatment of inflammation and cancer. Another area of research could focus on the development of new synthetic methods for the production of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone and related compounds. Finally, future research could focus on the development of new methods for the delivery of 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone to target tissues, which could improve its effectiveness as a therapeutic agent.
Scientific Research Applications
1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. 1-(1-adamantyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
properties
IUPAC Name |
1-(1-adamantyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c24-17(19-9-13-6-14(10-19)8-15(7-13)11-19)12-25-18-20-21-22-23(18)16-4-2-1-3-5-16/h1-5,13-15H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCQOUDQSXHZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=NN=NN4C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-YL)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]ethan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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